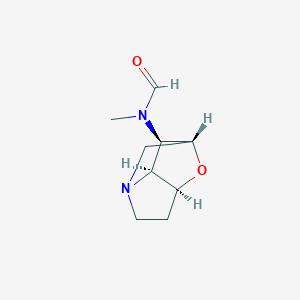
N-Formylloline
Vue d'ensemble
Description
N-Formylloline is the organic compound with the formula O(C2H4)2NCHO. It is the formamide of morpholine (O(C2H4)2NH). A colorless compound, it is a useful high-temperature solvent akin to dimethylformamide . It has been used as a formylating agent .
Synthesis Analysis
The synthesis of loline alkaloids, which include this compound, has been a subject of extensive biological investigations . The synthesis incorporates a Sharpless epoxidation, a Grubbs olefin metathesis, and an unprecedented transannular aminobromination . This process converts an eight-membered cyclic carbamate into a bromopyrrolizidine .
Molecular Structure Analysis
The basic chemical structure of this compound comprises a saturated pyrrolizidine ring, a primary amine at the C-1 carbon, and an internal ether bridge . Different substituents at the C-1 amine, such as methyl, formyl, and acetyl groups, yield loline species that have variable bioactivity .
Chemical Reactions Analysis
The rates of SN reactions of this compound are sensitive to the nature and composition of the solvent . Steric hindrance is particularly important in determining SN2 reaction rates .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C9H14N2O2, an average mass of 182.220 Da, and a monoisotopic mass of 182.105530 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 349.5±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .
Applications De Recherche Scientifique
Propriétés Insecticides
N-Formylloline: a été identifiée comme un composé insecticide avec un potentiel significatif. Elle est presque aussi puissante que la nicotine dans son activité contre les ravageurs comme les pucerons verts (Schizaphis graminum Rondani) . Cela suggère que This compound pourrait être développée en un pesticide naturel, offrant une alternative aux produits chimiques synthétiques.
Symbiose Champignon-Plante
This compound: est produite par des endophytes fongiques dans les graminées, jouant un rôle crucial dans la relation symbiotique entre les champignons et les plantes . Cet alcaloïde contribue à protéger la plante hôte de la prédation par les insectes, ce qui fournit à son tour un habitat au champignon.
Prédiction de la Qualité du Fourrage
La spectroscopie proche infrarouge (NIRS) a été utilisée pour prédire la qualité du fourrage en détectant et en quantifiant This compound dans les graminées infectées par des endophytes . Cette application est précieuse pour l'agriculture, car elle permet une évaluation rapide du fourrage avant son utilisation pour l'alimentation du bétail.
Recherche Biochimique
L'étude de This compound contribue à notre compréhension des processus biochimiques au sein des relations symbiotiques. La recherche a montré que les enzymes fongiques et végétales sont responsables de la diversification chimique des alcaloïdes de la loline, y compris This compound . Cette connaissance peut être appliquée à la bio-ingénierie et au développement de nouvelles voies biochimiques.
Mécanisme D'action
Target of Action
N-Formylloline is a member of the loline alkaloids, which are bioactive natural products with several distinct biological and chemical features . The primary targets of this compound are insects, including species in the Hemiptera, Coleoptera, Hymenoptera, Lepidoptera, and Blattodea . These compounds are produced in grasses infected by endophytic fungal symbionts of the genus Epichloë .
Mode of Action
This compound interacts with its insect targets by acting as an insecticidal and insect-deterrent compound
Biochemical Pathways
The biosynthesis of this compound involves several biochemical pathways. It is synthesized by the endophyte Neotyphodium uncinatum in some chemically defined growth media . The lolN and lolM genes are required in the steps from N-acetylnorloline to other lolines . Knockout of the lolP gene in N. uncinatum resulted in elevated levels of N-methylloline, and mutants lacked this compound . Further, complementation of mutants with functional lolP restored this compound production .
Pharmacokinetics
It is known that this compound is a biosynthetic derivative and is the most abundant loline alkaloid . It has been found in the urine of horses, which suggests that it can be metabolized and excreted .
Result of Action
The result of this compound’s action is increased resistance of endophyte-infected grasses to insect herbivores . This suggests that this compound has a protective role in the plants where it is produced, helping them resist insect damage.
Action Environment
The action of this compound is influenced by environmental factors. It is produced in grasses infected by endophytic fungal symbionts of the genus Epichloë . These endophytes and the loline alkaloids they produce may also protect the infected plants from environmental stresses such as drought and spatial competition .
Safety and Hazards
Orientations Futures
The compounds responsible for the antifungal bioactivity of Epichloë endophytes, which produce N-Formylloline, remain unknown and require further investigation . Additionally, the use of Near-Infrared Spectroscopy (NIRS) and chemometrics allows the quantification of loline alkaloids and mycelial biomass in a heterogeneous set of endophyte-infected meadow fescue samples .
Propriétés
IUPAC Name |
N-methyl-N-[(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-10(5-12)8-7-4-11-3-2-6(13-7)9(8)11/h5-9H,2-4H2,1H3/t6-,7+,8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLKXYXFUCTURZ-UYXSQOIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)C1C2CN3C1C(O2)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C=O)[C@H]1[C@H]2CN3[C@@H]1[C@@H](O2)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38964-33-9 | |
| Record name | N-Formylloline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038964339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary ecological role of N-Formylloline?
A1: this compound acts as a potent insect deterrent and insecticide, protecting host grasses from a wide range of herbivorous insects. [, , , ] This protection enhances the fitness of the host grass, allowing it to thrive in environments with high insect pressure. []
Q2: Which insect species are particularly susceptible to this compound?
A2: Research indicates that this compound exhibits significant toxicity against various Hemipteran insects, including aphids like Rhopalosiphum padi [], planthoppers and leafhoppers from the Clypeorrhynchan family [], and the rice leaf bug, Trigonotylus caelestialium []. Studies have also shown detrimental effects on the survival of the sorghum plant bug, Stenotus rubrovittatus. []
Q3: How does the concentration of this compound in grasses impact insect resistance?
A3: A positive correlation exists between in planta this compound concentration and the level of insect resistance. Higher concentrations generally lead to greater adverse effects on insect survival, development, and feeding behavior. [, ]
Q4: Are there any known instances of insect resistance to this compound?
A4: While this compound displays broad-spectrum insecticidal activity, further research is needed to comprehensively assess potential resistance mechanisms in various insect species.
Q5: Does this compound affect mammals?
A5: Unlike some other alkaloids produced by Epichloë and Neotyphodium endophytes, this compound is not known to be toxic to mammals. [, ] This characteristic makes this compound-producing endophyte-grass associations a potentially valuable tool for sustainable agriculture.
Q6: What is the chemical structure of this compound?
A6: this compound belongs to the loline alkaloid family. It is a saturated 1-aminopyrrolizidine with a formyl group substituted on the 1-amino group and an oxygen bridge linking carbon atoms C-2 and C-7. []
Q7: How is the structure of this compound elucidated?
A7: Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), are crucial for structural characterization. These methods provide information on the compound's molecular weight, chemical shifts of carbon, hydrogen, and nitrogen atoms, and fragmentation patterns, contributing to the understanding of its structure. [, ]
Q8: What are the biosynthetic precursors of this compound?
A8: Isotopic labeling studies using stable isotopes like 13C, 2H (deuterium), and 15N, in conjunction with NMR and GC-MS analysis, have identified L-proline and L-homoserine as the primary precursors of this compound in fungal cultures. [, ] The A-ring of the pyrrolizidine structure originates from L-homoserine, while the B-ring is derived from L-proline. [, ]
Q9: What is unique about the biosynthetic pathway of this compound?
A9: The incorporation of L-homoserine into the this compound structure is particularly intriguing. Evidence suggests a novel biochemical pathway involving a unique N-C bond-forming γ-substitution reaction, distinct from typical pathways utilizing aspartyl semialdehyde or S-adenosylmethionine. []
Q10: How do the structural features of this compound contribute to its biological activity?
A10: Further research is necessary to elucidate the precise relationship between the structure of this compound and its insecticidal activity. Understanding the structure-activity relationship could guide the development of novel insect control agents based on the loline alkaloid scaffold.
Q11: What analytical techniques are commonly employed for the detection and quantification of this compound in plant material?
A11: Gas Chromatography coupled with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely used for analyzing this compound and other loline alkaloids. [, , , , ] These methods offer high sensitivity and selectivity for quantifying these compounds in complex plant matrices.
Q12: Are there any alternative methods for analyzing this compound?
A12: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has emerged as a powerful technique for analyzing loline alkaloids, including this compound. [] This method offers advantages in terms of speed, sensitivity, and reduced sample preparation compared to traditional GC-based methods.
Q13: How is the accuracy and reliability of this compound analysis ensured?
A13: Rigorous analytical method validation is crucial to ensure the accuracy, precision, and specificity of this compound quantification. This involves establishing standard operating procedures, using appropriate internal standards, and determining method detection limits. []
Q14: What factors can influence the concentration of this compound in grasses?
A14: this compound levels can vary significantly depending on several factors, including the specific endophyte strain, host grass genotype, environmental conditions, and plant tissue type. [, , ] For instance, this compound tends to accumulate in higher concentrations in immature inflorescences of mature plants. []
Q15: What are the implications of variable this compound concentrations for agricultural applications?
A15: Understanding the factors influencing this compound production is essential for developing and deploying endophyte-enhanced grass cultivars with reliable and effective insect resistance. Breeding programs can focus on selecting for endophyte-grass combinations that consistently produce high levels of this compound under diverse environmental conditions.
Q16: What are the potential applications of this compound in sustainable agriculture?
A16: The insecticidal properties of this compound make it a promising candidate for developing biopesticides or for breeding endophyte-enhanced grass cultivars with enhanced resistance to key agricultural pests. [, ] This approach could contribute to reducing reliance on synthetic pesticides, which can have negative environmental and health impacts.
Q17: What are the research priorities for advancing our understanding of this compound?
A17: Future research should focus on elucidating the precise molecular mechanisms of this compound's insecticidal activity, exploring its potential applications in pest management, and further investigating the ecological interactions within the endophyte-grass-insect system. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




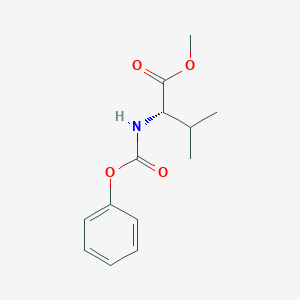



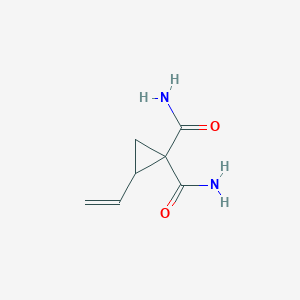
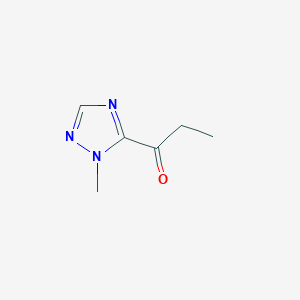
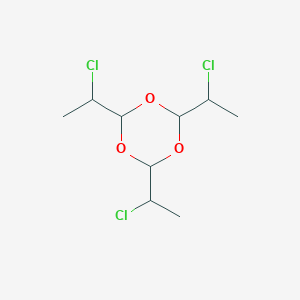



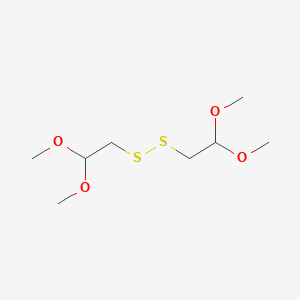

![7-(Trifluoromethyl)imidazo[2,1-B]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B115153.png)